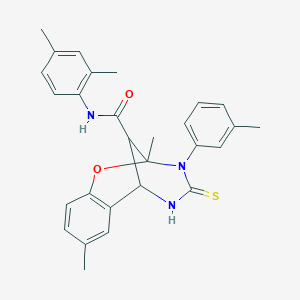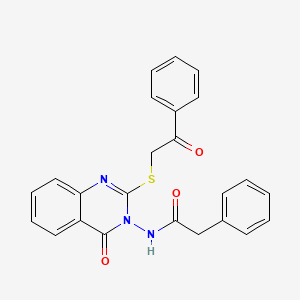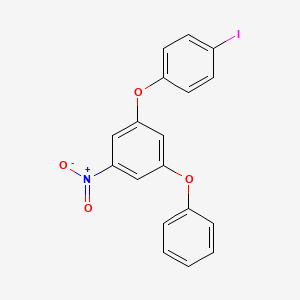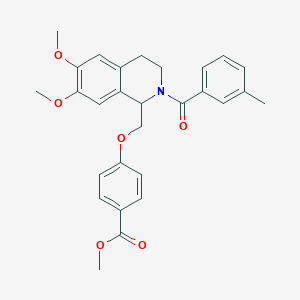![molecular formula C21H16ClN3O2S B11223019 (2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11223019.png)
(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is “(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.”
- It belongs to the class of 1,3-thiazoles.
- This compound plays a crucial role in pharmaceutical research due to its unique structure and potential applications.
Preparation Methods
- A synthetic route involves several steps:
Oximation: Reacting cyanoacetamide with sodium nitrite in acetic acid to obtain 2-cyano-2-oxime acetamide.
Etherification: Treating 2-cyano-2-oxime acetamide with diethyl sulfate to yield 2-cyano-2-ethoxy imino acetamide.
Phosphorylation: Using phosphorus trichloride to convert the above compound to ethoxymethylenemalononitrile.
Aminolysis: Reacting ethoxymethylenemalononitrile with NH₃/NH₄Cl to form 2-cyano-2-ethoxy imino propionamidine.
Cyclization: Brominating the previous compound and cyclizing it with KSCN to obtain 2-ethoxy imino-2-(5-amino-1,2,4-thiadiazol-3-yl) acetonitrile.
Hydrolysis: Finally, hydrolyzing the above compound yields (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium nitrite, diethyl sulfate, phosphorus trichloride, bromine, and KSCN.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Antibiotics: The compound serves as a side chain for the antibiotic ceftaroline fosamil.
Infectious Diseases: Ceftaroline fosamil targets bacterial cell wall synthesis, making it effective against resistant pathogens.
Medicine: Ceftaroline fosamil is FDA-approved for treating skin and soft tissue infections, community-acquired pneumonia, and complicated intra-abdominal infections.
Mechanism of Action
- Ceftaroline fosamil inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
- It disrupts peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
- Similar compounds include ceftobiprole, ceftriaxone, and cefotaxime.
- the unique structure of our compound sets it apart from others in terms of its antibacterial activity and mechanism of action.
Properties
Molecular Formula |
C21H16ClN3O2S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-3-5-17(13(2)9-12)24-20-16(19(26)25-21-23-7-8-28-21)11-14-10-15(22)4-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
WTUNDJJDMNPRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B11222946.png)
![1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222950.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11222952.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11222954.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11222962.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)


![N-(3-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222981.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine](/img/structure/B11222987.png)

![N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223002.png)
![N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11223012.png)
